molecular formula C7H14ClNO B1429519 2-Oxa-7-azaspiro[4.4]nonane hydrochloride CAS No. 1419590-58-1

2-Oxa-7-azaspiro[4.4]nonane hydrochloride

Cat. No. B1429519
M. Wt: 163.64 g/mol
InChI Key: WUDSMBVEMCDBBA-UHFFFAOYSA-N
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Description

“2-Oxa-7-azaspiro[4.4]nonane hydrochloride” is a chemical compound with the molecular formula C7H14ClNO . It is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “2-Oxa-7-azaspiro[4.4]nonane hydrochloride” is 163.64500 . The exact mass is 163.07600 . The molecular formula is C7H14ClNO .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Oxa-7-azaspiro[4.4]nonane hydrochloride” are not fully available. The compound is stored in a dry room at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis

    2-Oxa-7-azaspiro[4.4]nonane derivatives can be synthesized using a Mn(III)-based reaction, which is simple and efficient. This method maintains the integrity of the pyrrolidinedione ring, a critical component of the 2-oxa-7-azaspiro[4.4]nonanedione scaffold (Huynh, Nguyen, & Nishino, 2017).

  • Structural Importance in Spiroaminals

    The compound is part of the core structure in several natural or synthetic products with significant biological activities. Its complex structure makes it a challenging yet important target for chemical synthesis (Sinibaldi & Canet, 2008).

  • Oxetane-Fused Benzimidazole Synthesis

    It plays a key role in the synthesis of spirocyclic oxetanes and benzimidazoles, showcasing its utility in creating complex chemical structures (Gurry, McArdle, & Aldabbagh, 2015).

Applications in Drug Discovery

  • Spirocyclic Inhibitors

    2-Oxa-7-azaspiro[4.4]nonane is a key component in the development of novel spirocyclic inhibitors, particularly for fatty acid amide hydrolase (FAAH), indicating its potential in therapeutic applications (Meyers et al., 2011).

  • Anticonvulsant Properties

    Certain derivatives of 2-Oxa-7-azaspiro[4.4]nonane have shown promising anticonvulsant properties, suggesting its potential use in epilepsy treatment (Kamiński, Obniska, & Dybała, 2008).

Novel Methodologies in Synthesis

  • Catalytic Hydrogenation

    The compound undergoes transformations under catalytic hydrogenation conditions, which is significant for organic synthesis and drug development (Sukhorukov et al., 2008).

  • Multifunctional Modules

    Its derivatives, such as thia/oxa-azaspiro[3.4]octanes, are synthesized as multifunctional modules for drug discovery, showcasing its versatility in creating diverse medicinal compounds (Li, Rogers-Evans, & Carreira, 2013).

Unique Chemical Structures and Syntheses

  • Azaspirene, an Angiogenesis Inhibitor

    Azaspirene, featuring a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, was discovered as a novel angiogenesis inhibitor, highlighting the compound's potential in cancer research (Asami et al., 2002).

  • Diverse Synthesis Routes

    Multiple routes for synthesizing 1-azaspiro[4.4]nonane and its derivatives showcase its broad utility in organic chemistry and medicinal research (El Bialy, Braun, & Tietze, 2005).

Safety And Hazards

The safety data sheet for “2-Oxa-7-azaspiro[4.4]nonane hydrochloride” indicates that it is harmful if swallowed or in contact with skin . It is recommended to wash thoroughly after handling and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-3-8-5-7(1)2-4-9-6-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDSMBVEMCDBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-7-azaspiro[4.4]nonane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-7-azaspiro[4.4]nonane hydrochloride
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Reactant of Route 6
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